5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
5-amino-6-nitroso-[1,3]thiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2S/c7-4-3(9-12)5(11)8-6-10(4)1-2-13-6/h1-2H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBPEXXRPAKJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=O)C(=C(N21)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitroso group yields a nitro derivative, while reduction yields an amino derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 178.20 g/mol. Its structure features a thiazole ring fused with a pyrimidine moiety, which is characteristic of many biologically active compounds.
Medicinal Chemistry
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Activity
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazolo-pyrimidine derivatives. The results demonstrated that certain modifications to the 5-amino group enhanced antibacterial efficacy against Gram-positive bacteria .
Anticancer Research
The compound has also shown promise in anticancer research . Investigations into its effects on cancer cell lines have revealed that it can inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
Case Study: Anticancer Effects
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound triggers apoptotic pathways, leading to cell death. These findings suggest potential applications in targeted cancer therapies .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including cyclization and substitution reactions.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Product Yield (%) |
|---|---|---|
| Cyclization | Heat at 150°C for 4 hours | 75 |
| Nucleophilic Substitution | Room temperature overnight | 82 |
| Oxidation | Aqueous NaOH at 60°C | 68 |
Agricultural Chemistry
Research has also explored the application of this compound in agricultural chemistry , particularly as a potential pesticide or herbicide. Its ability to disrupt biochemical pathways in pests suggests it could be developed into a novel agricultural chemical.
Case Study: Pesticidal Activity
Mechanism of Action
The mechanism of action of 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular oxidative stress levels. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogues
Spectral and Physicochemical Properties
Comparative Spectral Data
The nitroso group in the target compound would likely cause distinct deshielding in NMR compared to fluorine or aryl substituents.
Physicochemical Comparison
| Property | Target Compound | Fluorinated Analogues | Ethyl Carboxylate Derivatives |
|---|---|---|---|
| LogP* | Moderate (NH₂ hydrophilic, NO polar) | High (CF₃ increases lipophilicity) | Moderate (COOEt balance) |
| Solubility | Likely aqueous-soluble due to NH₂ | Low (fluorine reduces solubility) | Low (bulky esters) |
| Stability | Nitroso may decompose under light/heat | High (C-F bond stability) | Moderate (ester hydrolysis risk) |
*Estimated based on substituent effects.
Challenges and Opportunities
- Synthetic Challenges: Traditional methods for thiazolo[3,2-a]pyrimidinones face issues like poor regioselectivity and yields (). Optimizing nitroso-group introduction may require novel catalysts or protecting strategies.
- Biological Potential: The nitroso-amino combination could target redox-sensitive enzymes (e.g., nitric oxide synthases) or act as a metalloenzyme inhibitor. However, nitroso groups are understudied in this scaffold compared to fluorine .
- Structural Alerts : Analogues with electron-deficient motifs (e.g., nitroso, carboxylates) may trigger PAINS flags, necessitating rigorous selectivity profiling .
Biological Activity
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring fused with a pyrimidine ring, which contributes to its unique biological properties. The presence of amino and nitroso groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.
- Antioxidant Effects : The nitroso group may contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Enzyme Inhibition | Reduced activity of xanthine oxidase | |
| Antioxidant | Scavenges DPPH radicals |
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial activity of this compound against common bacterial strains. Results indicated significant inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria.
- Enzyme Inhibition Research : Another investigation focused on the compound's ability to inhibit xanthine oxidase. The results demonstrated a dose-dependent inhibition, suggesting potential applications in treating conditions like gout.
- Antioxidant Activity Assessment : A recent study utilized the DPPH assay to assess the antioxidant capacity of the compound. It showed considerable scavenging activity compared to standard antioxidants, indicating its potential role in preventing oxidative damage.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, and what reaction conditions optimize yield and purity?
- Methodology :
-
Multi-step condensation : Use precursors like ethyl carboxylate derivatives (e.g., ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) under reflux conditions in aprotic solvents (e.g., DMF or ethanol). Introduce nitroso groups via nitrosation reactions using sodium nitrite in acidic media .
-
Optimization : Control temperature (70–120°C) and reaction time (1–3 hours) to minimize side products. Catalytic bases like potassium carbonate improve yields .
-
Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) .
- Example Protocol :
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Ethyl carboxylate derivative, DMF, 110°C, 2h | 65% | Intermediate formation confirmed by IR |
| 2 | NaNO₂, HCl, 0–5°C, 1h | 58% | Nitroso group insertion via electrophilic substitution |
Q. What spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.1–8.5 ppm) and amine/nitroso protons (δ 9.8–10.2 ppm). Coupling constants (J) confirm stereochemistry .
- ¹³C NMR : Detect carbonyl (C=O, δ 160–170 ppm) and thiazole ring carbons (δ 110–130 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect impurities .
Q. How should researchers design in vitro assays to evaluate the antimicrobial potential of this compound?
- Assay Design :
- Microbial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) reference strains. Include fungal species (e.g., C. albicans) for broader screening .
- Minimum Inhibitory Concentration (MIC) : Serial dilution in Mueller-Hinton broth (0.5–128 µg/mL), incubated at 37°C for 18–24 hours .
- Controls : Positive (ciprofloxacin) and negative (DMSO solvent) controls. Triplicate runs ensure reproducibility .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for the formation of 5-amino-6-nitroso derivatives, and what analytical techniques validate intermediate steps?
- Mechanistic Probes :
- Isotopic Labeling : Use ¹⁵N-labeled sodium nitrite to track nitroso group incorporation via MS/MS .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., nitrosonium ion adducts) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for nitrosation pathways .
Q. What strategies resolve contradictions in reported biological activity data for thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Reconciliation :
- Purity Reassessment : Re-analyze disputed compounds via HPLC-MS to rule out impurities .
- Structural Analog Testing : Compare activity of 5-amino-6-nitroso derivatives with non-nitroso analogs to isolate nitroso-specific effects .
- Assay Standardization : Adopt CLSI guidelines for MIC assays to reduce inter-lab variability .
Q. How can computational chemistry predict the bioactive conformation of 5-amino-6-nitroso derivatives, and validate these predictions experimentally?
- In Silico Workflow :
- Molecular Docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent to assess stability of predicted conformations .
- Experimental Validation :
- X-ray Crystallography : Resolve co-crystal structures with target proteins to confirm docking poses .
- SAR Studies : Synthesize derivatives with modified substituents and correlate activity with computational predictions .
Data Contradiction Analysis
- Case Study : Discrepancies in MIC values for S. aureus (reported ranges: 8–64 µg/mL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
